3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide
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Overview
Description
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 1,3-dioxoisoindole moiety attached to a benzamide structure, with a methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyaniline with phthalic anhydride to form the intermediate 4-methoxy-N-(1,3-dioxoisoindol-2-yl)aniline. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)benzamide.
Reduction: Formation of 3-(1,3-dihydroxyisoindol-2-yl)-N-(4-methoxyphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(1,3-dioxoisoindol-2-yl)-N-(4-hydroxyphenyl)benzamide: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
3-(1,3-dioxoisoindol-2-yl)-N-(4-chlorophenyl)benzamide: Contains a chlorine substituent, which may enhance its electron-withdrawing properties.
Uniqueness
The presence of the methoxy group in 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide imparts unique chemical properties, such as increased electron-donating ability and altered reactivity compared to its analogs. This makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-11-9-15(10-12-17)23-20(25)14-5-4-6-16(13-14)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLGQMVCFMQNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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